33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
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Overview
Description
Amphoglucamine is a compound known for its use in the combined chemotherapy of viral diseases. It is the 1-methyl-glucosamine salt of amphotericin B, which has low toxicity and water solubility . This compound has been studied for its chemotherapeutic activity, particularly in the treatment of mycoses of the eye and central nervous system candidiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amphoglucamine involves the reaction of amphotericin B with 1-methyl-glucosamine. The reaction conditions typically include a controlled environment to ensure the stability and solubility of the final product .
Industrial Production Methods: Industrial production of amphoglucamine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the efficacy and safety of the compound. The production is carried out in specialized facilities equipped to handle the specific requirements of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Amphoglucamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These include halogens and other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Amphoglucamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Amphoglucamine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of fungal infections and viral diseases. .
Industry: Amphoglucamine is used in the pharmaceutical industry for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of amphoglucamine involves its interaction with fungal cell membranes. Amphoglucamine binds to ergosterol, a key component of fungal cell membranes, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death . The molecular targets include ergosterol and other components of the fungal cell membrane.
Comparison with Similar Compounds
Ketoconazole: Another antifungal agent used in the treatment of fungal infections.
Mycoheptine: Used in the treatment of fungal infections, similar to amphoglucamine.
Comparison: Amphoglucamine is unique due to its low toxicity and water solubility, which makes it suitable for use in combined chemotherapy. Unlike ketoconazole and mycoheptine, amphoglucamine has a specific mechanism of action that involves binding to ergosterol and disrupting fungal cell membranes .
Properties
Molecular Formula |
C54H90N2O22 |
---|---|
Molecular Weight |
1119.3 g/mol |
IUPAC Name |
33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3 |
InChI Key |
BMTUXPZRZGAUCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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